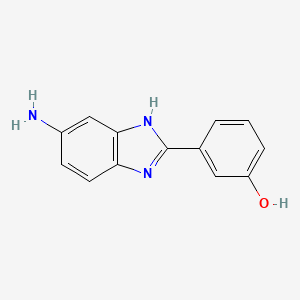

3-(5-氨基-1H-苯并咪唑-2-基)-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives involves several chemical reactions, including the use of manganese(III) acetate in the presence of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine, indicating the role of transition metals in facilitating these syntheses (Jie, 2005). Another approach utilizes microwave-accelerated conditions for the synthesis of related compounds, highlighting the efficiency of modern synthetic techniques (Lei et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives has been explored through various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, providing insights into the molecular conformations and the presence of specific functional groups (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, such as cyclocondensation and reactions with nucleophiles. These reactions are critical for synthesizing novel compounds with potential biological activities. Ionic liquid-mediated synthesis has been utilized to develop novel heterocyclic compounds, indicating the versatility of benzimidazole derivatives in chemical synthesis (Sharma & Jain, 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, are influenced by their molecular structure. Studies have shown that these compounds exhibit photoluminescence behavior, which can be affected by different solvents, highlighting their potential in materials science applications (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives are characterized by their reactivity and the formation of complexes with metals. For example, zinc complexes of benzimidazole derivatives have been synthesized and analyzed for their luminescent properties, demonstrating the chemical versatility of these compounds (Li et al., 2014).

科学研究应用

抗菌活性

3-(5-氨基-1H-苯并咪唑-2-基)-苯酚衍生物对各种微生物表现出显着的效果。例如,含有苯并咪唑部分的化合物(通过涉及 3-(5-氨基-1H-苯并咪唑-2-基)-苯酚的反应合成)已显示出对革兰氏阳性菌(如枯草芽孢杆菌、金黄色葡萄球菌)、革兰氏阴性菌(如大肠杆菌、铜绿假单胞菌)和真菌(如白色念珠菌、黑曲霉)的显着抗菌活性 (Abd El-Meguid, 2014)。

光物理性质

该化合物已被用于合成具有有趣的光物理特性的各种衍生物。例如,已经开发出 2-(1H-苯并咪唑-2-基)-5-(N,N-二乙氨基)苯酚等新型衍生物,并且研究了它们受溶剂极性影响的吸收发射性质。这些化合物表现出激发态分子内质子转移途径特征,具有单一吸收和双发射性质,表明在光物理研究中具有潜在应用 (Padalkar 等人,2011)。

DNA 拓扑异构酶 I 抑制

已发现苯并咪唑衍生物(包括与 3-(5-氨基-1H-苯并咪唑-2-基)-苯酚相关的衍生物)会抑制哺乳动物 I 型 DNA 拓扑异构酶。此类化合物在合成和结构解析后,对拓扑异构酶 I 表现出有效的抑制作用,拓扑异构酶 I 是癌症治疗和其他与 DNA 复制和转录相关的疾病的关键靶点 (Alpan, Gunes, & Topçu, 2007)。

配合物的合成与表征

该化合物已被用于金属配合物的合成和研究,例如 ZnII 配合物。这些涉及 3-(5-氨基-1H-苯并咪唑-2-基)-苯酚的配合物表现出强烈的光致发光,并已被提议作为蓝光电致发光材料的候选者。正如通过使用时变密度泛函理论进行的研究所示,它们的光致发光过程主要是基于配体的 (Tong, Zheng, & Chen, 2005)。

安全和危害

属性

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULADCLDYBHCFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356825 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-amino-1H-benzimidazol-2-yl)phenol | |

CAS RN |

436100-00-4 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)